3-Bromo-N,N,5-trimethylbenzenesulfonamide
Overview
Description
3-Bromo-N,N,5-trimethylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a bromine atom at the 3rd position, a sulfonamide group attached to the benzene ring, and a trimethyl group with one methyl group positioned at the 5th position and the other two bonded to the nitrogen atom in the sulfonamide group . This compound has a molecular formula of C9H12BrNO2S and a molecular weight of 278.17 g/mol .
Preparation Methods
The synthesis of 3-Bromo-N,N,5-trimethylbenzenesulfonamide involves several steps. One common method includes the bromination of N,N,5-trimethylbenzenesulfonamide using bromine or a bromine source under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified using recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
3-Bromo-N,N,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amine group within the sulfonamide can participate in condensation reactions with aldehydes or ketones to form new C-N bonds.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N,N,5-trimethylbenzenesulfonamide has several applications in scientific research:
Photodynamic Therapy: Compounds related to this sulfonamide are used in photodynamic therapy for cancer treatment.
Analytical Chemistry: It is used in gas-liquid chromatography for the determination of various analytes.
Oxidizing Titrant: Related compounds are used as oxidizing titrants in analytical chemistry for titrations involving ascorbic acid, glutathione, and other substances.
Antifungal Agents: Research has shown that polyfunctional arenesulfonamides, similar to this compound, have significant cytotoxic activity against fungi responsible for skin diseases.
Mechanism of Action
its structure suggests potential interactions through hydrogen bonding and nucleophilic substitution reactions. The bromine and sulfonamide groups may play roles in its reactivity and biological activity, although further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
3-Bromo-N,N,5-trimethylbenzenesulfonamide can be compared with other benzenesulfonamides such as:
N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide: Similar in structure but with different substitution patterns.
3-Bromo-N-ethyl-5-methylbenzenesulfonamide: Contains an ethyl group instead of the trimethyl group.
Properties
IUPAC Name |
3-bromo-N,N,5-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7-4-8(10)6-9(5-7)14(12,13)11(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWGLGYUOLHVGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674351 | |
Record name | 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-92-9 | |
Record name | 3-Bromo-N,N,5-trimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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